molecular formula C13H27NO3 B3055230 decyl N-(2-hydroxyethyl)carbamate CAS No. 6345-40-0

decyl N-(2-hydroxyethyl)carbamate

Cat. No.: B3055230
CAS No.: 6345-40-0
M. Wt: 245.36 g/mol
InChI Key: KKWYDPRJDPTIJF-UHFFFAOYSA-N
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Description

Decyl N-(2-hydroxyethyl)carbamate: is an organic compound with the molecular formula C13H27NO3. It belongs to the class of carbamates, which are esters of carbamic acid. This compound is characterized by the presence of a decyl group (a ten-carbon alkyl chain) and a 2-hydroxyethyl group attached to the carbamate functional group. Carbamates are widely used in various applications, including pharmaceuticals, agrochemicals, and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Carbamoylation of Alcohols: One common method for preparing decyl N-(2-hydroxyethyl)carbamate involves the reaction of decyl alcohol with 2-hydroxyethyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as dibutyltin dilaurate. The reaction proceeds as follows: [ \text{Decyl alcohol} + \text{2-hydroxyethyl isocyanate} \rightarrow \text{this compound} ]

  • Transcarbamoylation: Another method involves the transcarbamoylation of decyl alcohol with a carbamate donor such as methyl carbamate. This reaction is catalyzed by a metal catalyst like tin or indium triflate and occurs under mild conditions, typically in toluene at elevated temperatures.

Industrial Production Methods: Industrial production of this compound often involves large-scale carbamoylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of environmentally friendly catalysts and solvents is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: Decyl N-(2-hydroxyethyl)carbamate can undergo oxidation reactions, particularly at the hydroxyl group. Common oxidizing agents include potassium permanganate and chromium trioxide, leading to the formation of corresponding carbonyl compounds.

  • Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction typically reduces the carbamate group to an amine.

  • Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group. Common nucleophiles include amines and alcohols, leading to the formation of substituted carbamates.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, alcohols, mild to moderate temperatures.

Major Products Formed:

    Oxidation: Carbonyl compounds (e.g., aldehydes, ketones).

    Reduction: Amines.

    Substitution: Substituted carbamates.

Scientific Research Applications

Chemistry: Decyl N-(2-hydroxyethyl)carbamate is used as an intermediate in the synthesis of various organic compounds. Its reactivity and functional groups make it a valuable building block in organic synthesis.

Biology: In biological research, this compound is used as a model substrate to study enzyme-catalyzed reactions involving carbamates. It is also used in the development of enzyme inhibitors.

Medicine: this compound has potential applications in drug development, particularly as a prodrug. Its carbamate group can be hydrolyzed in vivo to release active pharmaceutical ingredients.

Industry: In the industrial sector, this compound is used in the production of polymers and coatings. Its carbamate group provides enhanced adhesion and durability to polymeric materials.

Mechanism of Action

The mechanism of action of decyl N-(2-hydroxyethyl)carbamate involves its interaction with specific molecular targets. In biological systems, the carbamate group can inhibit enzymes such as acetylcholinesterase by forming a stable carbamylated enzyme intermediate. This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter.

Molecular Targets and Pathways:

    Acetylcholinesterase: Inhibition of this enzyme leads to increased acetylcholine levels.

    Carbamoylation Reactions: The carbamate group can react with nucleophilic residues in proteins, leading to the formation of stable carbamylated proteins.

Comparison with Similar Compounds

    Ethyl carbamate: Similar structure but with an ethyl group instead of a decyl group.

    Methyl carbamate: Similar structure but with a methyl group instead of a decyl group.

    Phenyl carbamate: Similar structure but with a phenyl group instead of a decyl group.

Uniqueness: Decyl N-(2-hydroxyethyl)carbamate is unique due to its long decyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and enhanced interaction with lipid membranes. This makes it particularly useful in applications requiring amphiphilic properties, such as surfactants and emulsifiers.

Properties

IUPAC Name

decyl N-(2-hydroxyethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO3/c1-2-3-4-5-6-7-8-9-12-17-13(16)14-10-11-15/h15H,2-12H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWYDPRJDPTIJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40979665
Record name Decyl hydrogen (2-hydroxyethyl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40979665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6345-40-0
Record name NSC44341
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44341
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Decyl hydrogen (2-hydroxyethyl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40979665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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